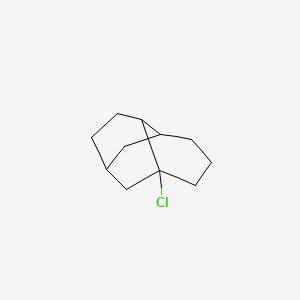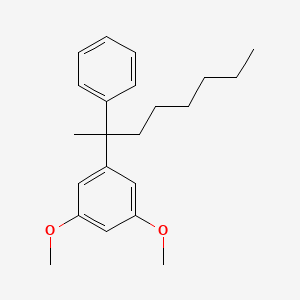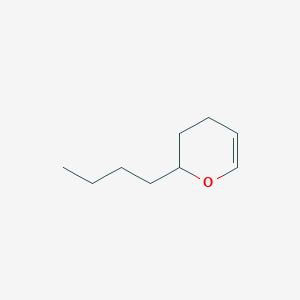
2H-Pyran, 2-butyl-3,4-dihydro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2H-Pyran, 2-butyl-3,4-dihydro- is a heterocyclic organic compound with a six-membered ring containing one oxygen atom and five carbon atoms. This compound is a derivative of dihydropyran, where the hydrogen atoms at the second position are replaced by a butyl group. It is known for its stability and versatility in various chemical reactions, making it a valuable compound in organic synthesis and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran, 2-butyl-3,4-dihydro- typically involves the reaction of butyl-substituted alkenes with dihydropyran under acidic conditions. One common method is the acid-catalyzed cyclization of butyl-substituted alkenes with dihydropyran, using a strong acid like sulfuric acid or hydrochloric acid as the catalyst. The reaction is carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In industrial settings, the production of 2H-Pyran, 2-butyl-3,4-dihydro- can be achieved through continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of heterogeneous catalysts, such as zeolites or metal oxides, can also enhance the efficiency of the reaction and reduce the formation of by-products.
化学反应分析
Types of Reactions
2H-Pyran, 2-butyl-3,4-dihydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form butyl-substituted pyranones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield butyl-substituted tetrahydropyrans using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the butyl group can be replaced by other functional groups using reagents like alkyl halides or organometallic compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Alkyl halides, organometallic compounds, and other nucleophiles.
Major Products Formed
Oxidation: Butyl-substituted pyranones.
Reduction: Butyl-substituted tetrahydropyrans.
Substitution: Various butyl-substituted derivatives depending on the nucleophile used.
科学研究应用
2H-Pyran, 2-butyl-3,4-dihydro- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and natural products.
Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate for biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.
作用机制
The mechanism of action of 2H-Pyran, 2-butyl-3,4-dihydro- involves its interaction with various molecular targets and pathways. In biological systems, the compound can act as a substrate for enzymes, leading to the formation of reactive intermediates that can modulate cellular processes. The presence of the butyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and affect membrane-associated proteins and signaling pathways.
相似化合物的比较
2H-Pyran, 2-butyl-3,4-dihydro- can be compared with other similar compounds, such as:
3,4-Dihydro-2H-pyran: A parent compound without the butyl substitution, which is less lipophilic and has different reactivity.
2,3-Dihydro-4H-pyran: Another isomer with different substitution patterns and reactivity.
Tetrahydropyran: A fully saturated analog with different chemical properties and applications.
The uniqueness of 2H-Pyran, 2-butyl-3,4-dihydro- lies in its butyl substitution, which imparts distinct chemical and physical properties, making it valuable for specific applications in organic synthesis and industrial processes.
属性
CAS 编号 |
60443-97-2 |
|---|---|
分子式 |
C9H16O |
分子量 |
140.22 g/mol |
IUPAC 名称 |
2-butyl-3,4-dihydro-2H-pyran |
InChI |
InChI=1S/C9H16O/c1-2-3-6-9-7-4-5-8-10-9/h5,8-9H,2-4,6-7H2,1H3 |
InChI 键 |
APBJSEPAAKBHES-UHFFFAOYSA-N |
规范 SMILES |
CCCCC1CCC=CO1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


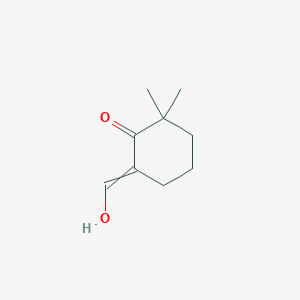
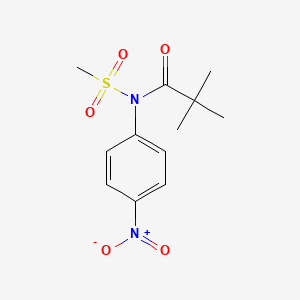
![Methyl{[methyl(2-methylbenzene-1-sulfonyl)amino]sulfanyl}carbamyl fluoride](/img/structure/B14599814.png)
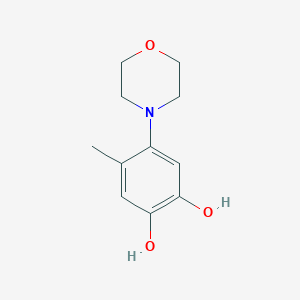


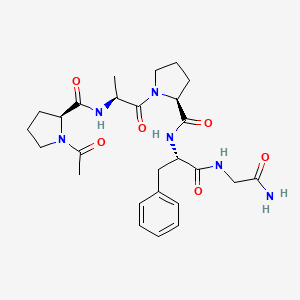

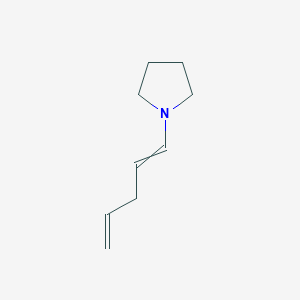
![Methyl 3-acetamido-2,5-bis[(2-nitrophenyl)sulfanyl]benzoate](/img/structure/B14599854.png)

